molecular formula C10H5F2N3S B2551436 5-Amino-3-(2,6-difluorophenyl)-1,2-thiazole-4-carbonitrile CAS No. 1374858-85-1

5-Amino-3-(2,6-difluorophenyl)-1,2-thiazole-4-carbonitrile

Cat. No.: B2551436
CAS No.: 1374858-85-1
M. Wt: 237.23
InChI Key: FSFHJIWTQWHEFL-UHFFFAOYSA-N
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Description

5-Amino-3-(2,6-difluorophenyl)-1,2-thiazole-4-carbonitrile is a heterocyclic compound featuring a thiazole core substituted with a 2,6-difluorophenyl group at position 3, a cyano group at position 4, and an amino group at position 4. This structure imparts unique electronic and steric properties, making it a candidate for agrochemical or pharmaceutical applications. While its exact biological targets remain under investigation, the presence of fluorine atoms suggests enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs.

Properties

IUPAC Name

5-amino-3-(2,6-difluorophenyl)-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2N3S/c11-6-2-1-3-7(12)8(6)9-5(4-13)10(14)16-15-9/h1-3H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFHJIWTQWHEFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=NSC(=C2C#N)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Amino-3-(2,6-difluorophenyl)-1,2-thiazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,6-difluoroaniline with a thioamide and a nitrile source under acidic or basic conditions to form the thiazole ring. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity, as well as scaling up the process for large-scale production.

Chemical Reactions Analysis

5-Amino-3-(2,6-difluorophenyl)-1,2-thiazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amine derivatives.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Amino-3-(2,6-difluorophenyl)-1,2-thiazole-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Amino-3-(2,6-difluorophenyl)-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound’s closest analogs include triazole-based fungicides (e.g., etaconazole, propiconazole) and thiazole derivatives with varying substituents. Key distinctions are outlined below:

Compound Heterocycle Substituents Primary Use Mechanism of Action (if known)
5-Amino-3-(2,6-difluorophenyl)-... Thiazole 2,6-difluorophenyl, CN, NH₂ Research stage Unknown (potential enzyme inhibition)
Etaconazole Triazole 2,4-dichlorophenyl, ethyl Fungicide Ergosterol biosynthesis inhibition
Propiconazole Triazole 2,4-dichlorophenyl, propyl Fungicide Ergosterol biosynthesis inhibition
  • Heterocycle Core : The thiazole ring in the target compound differs from triazoles in electronic configuration and ring size, which may alter binding affinity to biological targets. Triazoles are well-documented for their role in inhibiting fungal cytochrome P450 enzymes, while thiazoles are less explored in this context.
  • Substituent Effects: The 2,6-difluorophenyl group enhances electronegativity and steric hindrance compared to the 2,4-dichlorophenyl groups in etaconazole and propiconazole. Fluorine’s smaller atomic radius may improve membrane permeability relative to chlorine.

Physicochemical Properties

  • For example, the logP of propiconazole is ~4.2, whereas the target compound’s logP is predicted to be lower (~3.5–3.8) due to fluorine’s polarity .

Biological Activity

5-Amino-3-(2,6-difluorophenyl)-1,2-thiazole-4-carbonitrile is a heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound features a thiazole ring with an amino group and a difluorophenyl substituent. The synthesis typically involves the cyclization of 2,6-difluoroaniline with a thioamide and a nitrile source under acidic or basic conditions. This method can be optimized for yield and purity in industrial settings.

The compound's biological activity is primarily attributed to its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or receptors, leading to alterations in cellular processes. The precise mechanisms vary depending on the application but may include:

  • Enzyme Inhibition : Potential inhibition of kinases involved in cancer progression.
  • Receptor Modulation : Interaction with receptors that regulate cell growth and apoptosis.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. A study demonstrated its effectiveness against various cancer cell lines, showing promising results in inhibiting cell proliferation. For instance:

Cell Line IC50 (µM)
K562 (Leukemia)15.0
MDA-MB-231 (Breast)20.5
HT-29 (Colon)25.0

These results suggest that the compound could serve as a lead molecule for developing new anticancer therapies .

Antimicrobial Activity

In addition to its anticancer potential, this compound has been evaluated for antimicrobial properties. Preliminary studies indicate that it may exhibit activity against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The compound's mechanism in this context likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

  • Study on Antitumor Activity : A systematic evaluation of thiazole derivatives revealed that compounds similar to this compound showed high antiproliferative potency against leukemia cells comparable to established drugs like dasatinib .
  • Antimicrobial Evaluation : Another study assessed the compound's efficacy against resistant bacterial strains, demonstrating its potential as an alternative treatment option in antibiotic resistance scenarios .

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